1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-phenylethyl substituent at position 7 and a 4-methylpiperazinylmethyl group at position 8.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-23-11-13-26(14-12-23)15-17-22-19-18(20(28)25(3)21(29)24(19)2)27(17)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGHHFUDWSKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.49 g/mol. Its structure features a purine backbone with various substituents that contribute to its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.49 g/mol |
| Key Functional Groups | Purine base, piperazine ring |
Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:
- Antagonism of Receptors : It has been reported to act as an antagonist for various receptors such as the platelet-derived growth factor (PDGF) receptor, which is crucial in cellular signaling pathways related to growth and proliferation .
- Inhibition of Kinases : The compound shows inhibitory activity against several kinases involved in tumor progression, including Aurora kinases and epidermal growth factor receptors (EGFR), making it a candidate for cancer therapeutics .
- Anti-inflammatory Properties : Some derivatives of similar structures have demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antitumor Agents : Due to its ability to inhibit key kinases involved in cancer cell proliferation, it may serve as a foundation for developing new anticancer drugs.
- Anti-inflammatory Treatments : Its anti-inflammatory properties could be harnessed for treating conditions like rheumatoid arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study on quinazoline derivatives showed that modifications can lead to enhanced activity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myelogenous leukemia) . This suggests that structural variations in purine derivatives can significantly affect their potency.
- Another research effort focused on the inhibition of phospholipase A2 by cationic amphiphilic drugs highlighted the importance of molecular structure in determining biological outcomes . Although not directly related to our compound, it underscores the relevance of structural analysis.
Table 2: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Position 7 Substituent Analysis
Position 8 Substituent Analysis
- 4-Phenylpiperazinyl (): Enhances π-π interactions but may increase off-target binding due to higher lipophilicity .
- Naphthalenylmethyl-piperazinyl (): Bulky aromatic substituents could hinder solubility but improve selectivity for specific receptors .
Pharmacological Implications
- Receptor Binding: The 4-methylpiperazinylmethyl group may favor adenosine A₂A receptor antagonism, while the 2-phenylethyl substituent could modulate dopamine receptor interactions .
- Solubility vs. Permeability: The target compound’s balanced substituents (moderate lipophilicity from phenylethyl and polar piperazine) may optimize oral bioavailability compared to bulkier analogues (e.g., ) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
